Cyclohexanone, 2-(hydroxyphenylamino)-
Description
Cyclohexanone, 2-(hydroxyphenylamino)- is a cyclohexanone derivative featuring a hydroxyphenylamino substituent at the 2-position of the ketone ring. These compounds belong to the arylcyclohexylamine class, sharing a common cyclohexanone backbone with varying aromatic and amino substituents .
Properties
CAS No. |
38382-25-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(N-hydroxyanilino)cyclohexan-1-one |
InChI |
InChI=1S/C12H15NO2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,15H,4-5,8-9H2 |
InChI Key |
FBWKRUDONJSQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(hydroxyphenylamino)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-aminophenol under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl group of cyclohexanone, followed by cyclization and dehydration to form the desired product.
Industrial Production Methods
Industrial production of Cyclohexanone, 2-(hydroxyphenylamino)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(hydroxyphenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The hydroxyphenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
Cyclohexanone, 2-(hydroxyphenylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(hydroxyphenylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research and Application Insights
- Psychoactive Potential: MXE’s structural similarity to ketamine (an NMDA receptor antagonist) suggests that hydroxylated analogs like HXE or the target compound may interact with CNS targets, though pharmacological data remain scarce .
- Analytical Methods : High-purity HXE is characterized via LC-MS (observed m/z: 234.1489) and ¹H-NMR, providing a benchmark for validating related compounds .
- Stereochemical Complexity: Compounds like 2-amino-2-(2-chlorophenyl)-6-hydroxy-cyclohexanone hydrochloride highlight the role of stereochemistry in bioactivity, a factor critical for future derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
